REACTION_CXSMILES
|
[C:1]1([N:7]2[C:11](=[O:12])[NH:10][NH:9][C:8]2=[O:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.O.O.[C:17]([O-:20])(=O)[CH3:18].[C:21]([O-])(=[O:23])[CH3:22].[Pb+2].C(OC(=O)C)(=O)C>C(Cl)(Cl)Cl>[CH3:22][C:21]([N:10]1[C:11](=[O:12])[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8](=[O:13])[N:9]1[C:17]([CH3:18])=[O:20])=[O:23] |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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5.3 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)N1C(NNC1=O)=O
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Name
|
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
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O.O.O.C(C)(=O)[O-].C(C)(=O)[O-].[Pb+2]
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
45.9 g
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Type
|
reactant
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Smiles
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C(C)(=O)OC(C)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The mixture was stirred at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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After 25 hours the pale yellow solution was washed with three 100 ml portions of water and three 75 ml portions of 10% sodium carbonate
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Duration
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25 h
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Type
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CUSTOM
|
Details
|
No precipitate was produced
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Type
|
DRY_WITH_MATERIAL
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Details
|
The chloroform solution was dried (Na2SO4)
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
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CUSTOM
|
Details
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to give a solid-liquid residue
|
Type
|
FILTRATION
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Details
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The residue was filtered
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Type
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WASH
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Details
|
the filtered solid was washed with 25 ml of 95% ethanol
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Name
|
|
Type
|
product
|
Smiles
|
CC(=O)N1N(C(N(C1=O)C1=CC=CC=C1)=O)C(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.75 g | |
YIELD: PERCENTYIELD | 35.1% | |
YIELD: CALCULATEDPERCENTYIELD | 35.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |